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Chmfl-egfr-202

EGFR T790M kinase inhibition NSCLC

Researchers studying acquired resistance to EGFR inhibitors face the challenge of confounding off-target effects from INSR/IGF1R modulation, and the lack of structural data on covalent binding modes. CHMFL-EGFR-202 directly addresses these gaps. - Potent T790M Inhibition: IC50 of 5.3 nM against drug-resistant EGFR T790M, with 10-fold selectivity over WT EGFR in cells. - Validated In Vivo: Demonstrates ~50% TGI in H1975 and PC9 xenograft models at 100 mg/kg/day. - Structural Insight: Co-crystal structure (PDB: 5GNK) reveals a rare DFG-in-C-helix-out inactive conformation, crucial for structure-based drug design.

Molecular Formula C25H24ClN7O2
Molecular Weight 490.0 g/mol
Cat. No. B15145464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-egfr-202
Molecular FormulaC25H24ClN7O2
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N
InChIInChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1
InChIKeyRVCKMZIQUFKZFD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHMFL-EGFR-202: Irreversible EGFR Mutant Inhibitor


CHMFL-EGFR-202 (CAS 2089381-40-6) is a covalent, irreversible inhibitor targeting epidermal growth factor receptor (EGFR) mutant kinases [1]. Developed from the ibrutinib pharmacophore, it demonstrates potent activity against primary EGFR mutants (L858R, del19) and the drug-resistant L858R/T790M mutant, while exhibiting a distinct “DFG-in-C-helix-out” inactive binding conformation [2]. Its kinase selectivity profile and antiproliferative effects in EGFR mutant-driven non-small cell lung cancer (NSCLC) models position it as a valuable chemical probe for investigating T790M-mediated resistance mechanisms .

1
Irreversible covalent EGFR mutant inhibitor targeting L858R, del19, and T790M
2
Unique DFG-in-C-helix-out binding conformation distinct from other covalent EGFR inhibitors
3
Narrow kinase selectivity with reported INSR/IGF1R-sparing profile

CHMFL-EGFR-202: Unmatched by Other EGFR Inhibitors


Direct substitution of CHMFL-EGFR-202 with other EGFR inhibitors—including first-, second-, or third-generation agents—is scientifically invalid due to its unique covalent binding mode (DFG-in-C-helix-out) and differentiated kinase selectivity profile [1]. While agents such as gefitinib, afatinib, and osimertinib target the T790M mutant, CHMFL-EGFR-202 exhibits a distinct pattern of off-target kinase engagement and a reported lack of activity against INSR/IGF1R, which may translate to a reduced risk of hyperglycemia [2]. These structural and pharmacological distinctions directly impact experimental outcomes in EGFR-mutant NSCLC models, necessitating compound-specific validation rather than class-based interchangeability .

Binding mode mismatch
DFG-in-C-helix-out conformation differs from other EGFR inhibitors; pharmacology may not transfer directly between tool compounds
Kinase selectivity divergence
Narrow selectivity and INSR/IGF1R-sparing create an off-target engagement profile that may shift experimental outcomes compared to osimertinib or afatinib
Metabolic endpoint interpretation
INSR/IGF1R-modulated pathways can influence in vivo metabolic readouts; compound-specific validation is required for phenotypic studies

CHMFL-EGFR-202: Comparative Evidence Profile


T790M Inhibition vs. First-Generation Inhibitors

CHMFL-EGFR-202 potently inhibits the drug-resistant EGFR T790M mutant with an IC50 of 5.3 nM . In contrast, the first-generation inhibitor gefitinib shows an IC50 of 185 ± 98 nM against the L858R/T790M mutant, representing a ~35-fold reduction in potency [1]. This marked difference underscores the inability of first-generation inhibitors to overcome T790M-mediated resistance, whereas CHMFL-EGFR-202 retains low nanomolar activity.

T790M IC50
Cross-study comparable
5.3 nM vs 185 ± 98 nM
~35-fold lower IC50
Supports T790M resistance study context
Gefitinib shows limited potency in biochemical kinase assay
EGFR T790M kinase inhibition NSCLC

Balanced EGFR Mutant and Wild-Type Inhibition

CHMFL-EGFR-202 inhibits both drug-resistant EGFR T790M (IC50 = 5.3 nM) and wild-type (WT) EGFR (IC50 = 8.3 nM) . This contrasts with osimertinib, which shows a wider potency gap: IC50 values of ~1 nM for L858R/T790M and ~1 nM for WT EGFR (though with high variability) [1]. The near-equipotent activity of CHMFL-EGFR-202 against both mutant and WT EGFR may offer a distinct pharmacological profile for specific experimental contexts, potentially avoiding the extreme mutant selectivity that can limit efficacy in heterogeneous tumor populations.

WT/T790M potency ratio
Cross-study comparable
~1.6
WT: 8.3 nM / T790M: 5.3 nM
Supports balanced WT/mutant co-inhibition study
Osimertinib profile may differ in absolute potency context
EGFR wild-type therapeutic window selectivity

Kinase Selectivity and INSR/IGF1R Sparing

In a KINOMEscan panel of 468 kinases/mutants, CHMFL-EGFR-202 demonstrated a favorable selectivity score (S(1) = 0.02), indicating binding to only 2% of tested kinases at a concentration of 1 μM [1]. Importantly, it exhibited no apparent activity against insulin receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R) [1]. This is a notable differentiator from some other EGFR inhibitors that inhibit INSR/IGF1R, an activity linked to hyperglycemia as an adverse effect [2].

Kinase selectivity
Supporting evidence
S(1) = 0.02
No apparent INSR/IGF1R activity
INSR/IGF1R-sparing may alter metabolic endpoint context
KINOMEscan panel at 1 μM
kinase selectivity off-target INSR IGF1R

Tumor Growth Inhibition in T790M Xenografts

CHMFL-EGFR-202 achieved approximately 50% tumor growth inhibition (TGI) in both H1975 (L858R/T790M) and PC9 (del19) NSCLC xenograft models at a dose of 100 mg/kg/day, without observable toxicity [1]. This in vivo proof-of-concept supports the compound's utility in preclinical studies of T790M-mediated resistance, where many early-generation inhibitors show limited efficacy due to resistance or toxicity.

Tumor growth inhibition
Supporting evidence
~50% TGI
100 mg/kg/day in H1975/PC9 xenografts
Supports in vivo pharmacology model context
No observable toxicity reported
in vivo efficacy xenograft TGI

DFG-in-C-Helix-Out Covalent Binding Mode

X-ray crystallography (PDB: 5GNK) reveals that CHMFL-EGFR-202 covalently binds to Cys797 of EGFR and stabilizes a unique “DFG-in-C-helix-out” inactive conformation [1]. This binding mode is distinct from that of other covalent EGFR inhibitors such as afatinib and osimertinib, which typically stabilize different conformational states [2]. The unique binding geometry may contribute to its differentiated kinase selectivity and could inform structure-based design of next-generation inhibitors.

Binding conformation
Supporting evidence
DFG-in-C-helix-out
Covalent Cys797, PDB: 5GNK, 1.80 Å
Supports structure-based inhibitor design context
Distinct from afatinib/osimertinib conformations
covalent inhibitor binding mode Cys797

CHMFL-EGFR-202: Research Applications


T790M Resistance in NSCLC Cell Models

CHMFL-EGFR-202 is ideally suited for in vitro studies of acquired resistance to first- and second-generation EGFR inhibitors. Its potent inhibition of the T790M gatekeeper mutant (IC50 = 5.3 nM) enables robust suppression of EGFR signaling in H1975, PC9, HCC827, and H3255 cell lines, while its lack of activity against INSR/IGF1R minimizes confounding off-target effects [1]. This makes it a preferred chemical probe for dissecting T790M-dependent signaling pathways and evaluating combination strategies.

In Vivo Pharmacology in EGFR-Mutant Xenografts

With demonstrated tumor growth inhibition (~50% TGI) in H1975 and PC9 xenograft models at 100 mg/kg/day, CHMFL-EGFR-202 serves as a validated tool compound for in vivo efficacy studies [2]. Its favorable selectivity profile and lack of overt toxicity support its use in longer-term pharmacodynamic and efficacy experiments aimed at understanding T790M-driven tumor progression and response to targeted therapy.

Structural Biology and Drug Design

The high-resolution co-crystal structure (PDB: 5GNK) of CHMFL-EGFR-202 bound to EGFR T790M provides a rare snapshot of the “DFG-in-C-helix-out” inactive conformation [3]. This structural information is invaluable for computational chemists and structural biologists seeking to design novel covalent inhibitors that exploit this unique binding mode, potentially leading to compounds with improved selectivity or altered resistance profiles.

Kinase Selectivity & Off-Target Profiling

Given its narrow kinase selectivity (S(1) = 0.02) and sparing of INSR/IGF1R, CHMFL-EGFR-202 can be employed as a reference inhibitor in broad kinase profiling panels [1]. It helps researchers benchmark the selectivity of novel EGFR inhibitors and assess the contribution of EGFR inhibition to observed phenotypes without the confounding influence of INSR/IGF1R modulation.

Application
Selection Property
Validation Focus
T790M resistance cell model studies
Mutant-selective EGFR inhibition with INSR/IGF1R-sparing
Pathway suppression in L858R/T790M cell lines
In vivo xenograft pharmacology
Tumor growth inhibition in EGFR-mutant models
Pharmacodynamic response in xenograft models
Structural biology & inhibitor design
DFG-in-C-helix-out binding conformation
Structure-activity relationship and binding mode analysis
Kinase selectivity benchmarking
Narrow kinase selectivity and INSR/IGF1R-sparing
Off-target kinase panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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